1-(3-Amino-5-cyanophenyl)propan-2-one
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Overview
Description
1-(3-Amino-5-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol It is characterized by the presence of an amino group, a cyano group, and a ketone group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-cyanophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-5-cyanobenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-cyanophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-(3-Amino-5-cyanophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-cyanophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The ketone group can also participate in various chemical reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxyl group instead of a cyano group.
1-(3-Amino-5-methylphenyl)propan-2-one: Contains a methyl group instead of a cyano group.
1-(3-Amino-5-nitrophenyl)propan-2-one: Features a nitro group instead of a cyano group.
Uniqueness
1-(3-Amino-5-cyanophenyl)propan-2-one is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-amino-5-(2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H10N2O/c1-7(13)2-8-3-9(6-11)5-10(12)4-8/h3-5H,2,12H2,1H3 |
InChI Key |
JXIORQIDTOKALD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)N)C#N |
Origin of Product |
United States |
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